REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:11][C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1)[CH3:2].O>COCCO.[Pd]>[CH2:1]([N:3]1[CH2:11][CH:10]2[CH:5]([NH:6][CH2:7][CH2:8][CH2:9]2)[CH2:4]1)[CH3:2]
|
Name
|
6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CC2=NC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 6 h under H2 (2 MPa)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CC2NCCCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |